
3-(3-Chlorophenyl)azetidine hydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(3-Chlorophenyl)azetidine hydrochloride is a chemical compound with the molecular formula C9H11Cl2N It is a member of the azetidine family, which is characterized by a four-membered nitrogen-containing ring
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 3-(3-Chlorophenyl)azetidine hydrochloride typically involves the reaction of 3-chlorobenzylamine with an appropriate azetidine precursor under controlled conditions. One common method includes the use of potassium carbonate as a base in a solvent system of acetonitrile and methanol at elevated temperatures .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
化学反応の分析
Types of Reactions: 3-(3-Chlorophenyl)azetidine hydrochloride undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions may involve reagents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, where the chlorine atom is replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydroxide in aqueous or alcoholic solutions.
Major Products Formed:
Oxidation: Formation of corresponding ketones or carboxylic acids.
Reduction: Formation of amines or alcohols.
Substitution: Formation of various substituted azetidines depending on the nucleophile used.
科学的研究の応用
3-(3-Chlorophenyl)azetidine hydrochloride has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
作用機序
The mechanism of action of 3-(3-Chlorophenyl)azetidine hydrochloride involves its interaction with specific molecular targets, leading to various biochemical effects. The compound’s azetidine ring is known to undergo ring-opening reactions, which can interact with enzymes and receptors in biological systems. These interactions can modulate pathways involved in cellular processes, potentially leading to therapeutic effects .
類似化合物との比較
- 3-(4-Chlorophenyl)azetidine hydrochloride
- 2-Azetidinone derivatives
Comparison: 3-(3-Chlorophenyl)azetidine hydrochloride is unique due to the position of the chlorine atom on the phenyl ring, which can influence its reactivity and interaction with other molecules. Compared to 3-(4-Chlorophenyl)azetidine hydrochloride, the 3-position substitution may result in different steric and electronic effects, leading to variations in chemical behavior and biological activity .
特性
分子式 |
C9H11Cl2N |
|---|---|
分子量 |
204.09 g/mol |
IUPAC名 |
3-(3-chlorophenyl)azetidine;hydrochloride |
InChI |
InChI=1S/C9H10ClN.ClH/c10-9-3-1-2-7(4-9)8-5-11-6-8;/h1-4,8,11H,5-6H2;1H |
InChIキー |
STLJDQXZHZVLKJ-UHFFFAOYSA-N |
正規SMILES |
C1C(CN1)C2=CC(=CC=C2)Cl.Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![2-(4-Chlorophenyl)benzo[d]oxazole-5-carbaldehyde](/img/structure/B11807695.png)
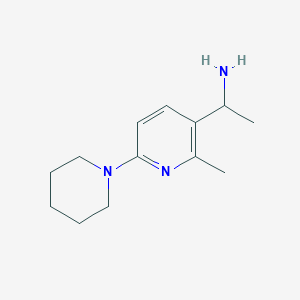

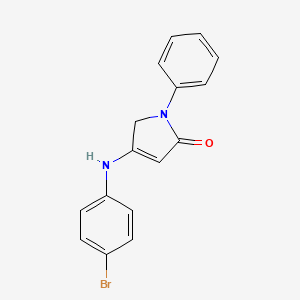
![2-Methyl-3-(methylthio)-4-(pyridin-4-yl)-2,3-dihydro-1H-pyrrolo[3,4-c]pyridine-1,6(5H)-dione](/img/structure/B11807708.png)

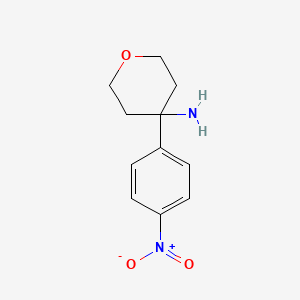
![7-Bromo-6-methylbenzo[d]thiazol-2-amine](/img/structure/B11807734.png)
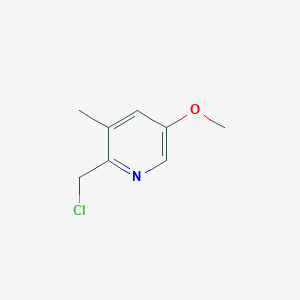
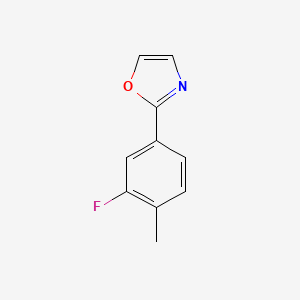

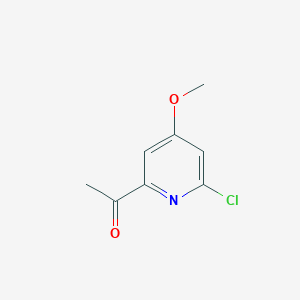
![3-(4-Isopropylbenzyl)-6-methylisoxazolo[5,4-b]pyridine-4-carboxylic acid](/img/structure/B11807754.png)
